N,N-dimethyl-4-nitrobenzenesulfonamide
Overview
Description
N,N-dimethyl-4-nitrobenzenesulfonamide is a chemical compound that is part of the sulfonamide family. Sulfonamides are known for their various applications in medicinal chemistry and as intermediates in organic synthesis. The nitro group and sulfonamide functionality in these compounds often play a crucial role in their reactivity and properties.
Synthesis Analysis
The synthesis of N,N-dimethyl-4-nitrobenzenesulfonamide and related compounds typically involves the reaction of amines with sulfonyl chlorides or other sulfonating agents. For example, a new compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was synthesized from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride . Similarly, various N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized from 4-chloroaniline under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be characterized using spectroscopic tools and crystallography. For instance, the structure of a related compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, was characterized by single-crystal X-ray diffraction (SCXRD) studies, revealing its crystallization in the monoclinic crystal system . The presence of the nitro group and sulfonamide linkage significantly influences the electronic properties and intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
Sulfonamides, including those with nitro substituents, can undergo various chemical reactions. For example, N,N-dichloro-2-nitrobenzenesulfonamide was used as an electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones . Additionally, N-benzyl-2-nitrobenzenesulfonamides underwent base-mediated intramolecular arylation to yield benzhydrylamines, which are intermediates for synthesizing nitrogenous heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethyl-4-nitrobenzenesulfonamide are influenced by its functional groups. The nitro group is an electron-withdrawing group that affects the electron density of the aromatic ring and the reactivity of the sulfonamide. The reduction of nitrobenzenesulfonyl derivatives has been studied, showing that the position of the nitro group on the phenyl ring affects the reduction steps and the cleavage of the S-N bond . The vibrational spectroscopic properties of nitrobenzenesulfonamides have been determined using FT-IR and FT-Raman techniques, providing insights into the molecular conformation and vibrational modes of these compounds .
Scientific Research Applications
“N,N-dimethyl-4-nitrobenzenesulfonamide” is a chemical compound with the linear formula C8H10N2O4S . It’s often used in chemical synthesis . For example, N,N-dimethylenamino ketones, which are related compounds, have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These N,N-dimethyl analogues have proven to be of biological interest and provide an access to new class of biologically active heterocyclic compounds for biomedical applications .
- N-Butyl-4-nitrobenzenesulfonamide : This compound, with the linear formula C10H14N2O4S, could be used in various chemical reactions .
- N-Hexyl-4-nitrobenzenesulfonamide : With the linear formula C12H18N2O4S, this compound could also be used in different chemical syntheses .
- 4-Methoxy-2-nitrobenzenesulfonamide : This compound, with the linear formula C7H8N2O5S, might have potential applications in the synthesis of other complex molecules .
- N- (3,4-Dichlorophenyl)-4-nitrobenzenesulfonamide : This compound, with the linear formula C12H8Cl2N2O4S, could be used in the synthesis of other chemical compounds .
- N,N-Diethyl-4-nitrobenzenesulfonamide : This compound, with the linear formula C10H14N2O4S, might be used in various chemical reactions .
- 4- (HEXADECYLTHIO)-3-NITROBENZENESULFONAMIDE : This compound, with the linear formula C22H38N2O4S2, could be used in various chemical reactions .
- 4-chloro-2-nitrobenzenesulfonamide : With the linear formula C6H5ClN2O4S, this compound could also be used in different chemical syntheses .
- 2-chloro-4-nitrobenzenesulfonamide : This compound, with the linear formula C6H5ClN2O4S, might have potential applications in the synthesis of other complex molecules .
- N-isobutyl-4-nitrobenzenesulfonamide : This compound, with the linear formula C10H14N2O4S, could be used in the synthesis of other chemical compounds .
- N-isopropyl-4-nitrobenzenesulfonamide : This compound, with the linear formula C9H12N2O4S, might be used in various chemical reactions .
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWXRMBVAKOURU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372671 | |
Record name | N,N-dimethyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-nitrobenzenesulfonamide | |
CAS RN |
17459-03-9 | |
Record name | N,N-dimethyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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